molecular formula C11H15NO2 B10971805 N-cyclopentyl-2-methylfuran-3-carboxamide

N-cyclopentyl-2-methylfuran-3-carboxamide

Cat. No.: B10971805
M. Wt: 193.24 g/mol
InChI Key: ZJNGLYRSFJETLF-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-methylfuran-3-carboxamide is a compound that belongs to the class of furan carboxamides. These compounds are known for their unique chemical structure, which includes a furan ring and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-methylfuran-3-carboxamide typically involves the reaction of cyclopentylamine with 2-methylfuran-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the carboxamide bond . The reaction can be represented as follows:

Cyclopentylamine+2-methylfuran-3-carboxylic acidThis compound+H2O\text{Cyclopentylamine} + \text{2-methylfuran-3-carboxylic acid} \rightarrow \text{this compound} + \text{H}_2\text{O} Cyclopentylamine+2-methylfuran-3-carboxylic acid→this compound+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopentyl-2-methylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The furan ring and carboxamide group play crucial roles in its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-methylfuran-3-carboxamide is unique due to its specific structure, which includes a cyclopentyl group attached to the furan ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-cyclopentyl-2-methylfuran-3-carboxamide

InChI

InChI=1S/C11H15NO2/c1-8-10(6-7-14-8)11(13)12-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,13)

InChI Key

ZJNGLYRSFJETLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2CCCC2

Origin of Product

United States

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